tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
CAS No.: 1613148-22-3
Cat. No.: VC11711193
Molecular Formula: C11H15Br2N3O2
Molecular Weight: 381.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1613148-22-3 |
|---|---|
| Molecular Formula | C11H15Br2N3O2 |
| Molecular Weight | 381.06 g/mol |
| IUPAC Name | tert-butyl 2,3-dibromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
| Standard InChI | InChI=1S/C11H15Br2N3O2/c1-11(2,3)18-10(17)15-4-5-16-7(6-15)14-8(12)9(16)13/h4-6H2,1-3H3 |
| Standard InChI Key | CFZJSAPWZWACEE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN2C(=NC(=C2Br)Br)C1 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN2C(=NC(=C2Br)Br)C1 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound features an imidazo[1,2-a]pyrazine scaffold, a bicyclic system combining imidazole and pyrazine rings. The tert-butyl carboxylate group at position 7 enhances steric bulk and stability, while bromine atoms at positions 2 and 3 provide electrophilic sites for further modification. The IUPAC name, tert-butyl 2,3-dibromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate, reflects this substitution pattern.
Table 1: Molecular Data
| Property | Value |
|---|---|
| CAS Number | 1613148-22-3 |
| Molecular Formula | |
| Molecular Weight | 381.06 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCN2C(=NC(=C2Br)Br)C1 |
| InChI Key | CFZJSAPWZWACEE-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically begins with the preparation of the imidazo[1,2-a]pyrazine core, followed by sequential bromination and carboxylation. A plausible route involves:
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Core Formation: Cyclocondensation of 2-aminopyrazine with α-bromo ketones to form the dihydroimidazo[1,2-a]pyrazine intermediate.
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Bromination: Electrophilic bromination using or (N-bromosuccinimide) under controlled conditions to achieve di-substitution.
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Carboxylation: Introduction of the tert-butyl carboxylate group via Boc protection with di-tert-butyl dicarbonate () in the presence of a base like DMAP .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | 65–75 | |
| Boc Protection | 80–85 |
Physicochemical Properties
Stability and Solubility
The compound is stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions due to the labile Boc group. Predicted solubility profiles indicate moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and poor solubility in water.
Thermal Properties
While experimental melting/boiling points are unreported, analogous brominated imidazo[1,2-a]pyrazines exhibit decomposition temperatures above 200°C. The tert-butyl group likely elevates thermal stability compared to non-substituted derivatives .
Reactivity and Functionalization
Cross-Coupling Reactions
The bromine atoms serve as handles for palladium-catalyzed couplings:
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Suzuki-Miyaura: Arylation with boronic acids to introduce aromatic moieties.
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Buchwald-Hartwig: Amination for constructing nitrogen-rich pharmacophores.
Deprotection and Further Modifications
The tert-butyl carboxylate can be cleaved with TFA to yield a free carboxylic acid, enabling conjugation to amines or alcohols via amidation/esterification .
Applications in Pharmaceutical Research
Drug Discovery Intermediates
The compound’s versatility makes it a key intermediate in synthesizing kinase inhibitors and antiviral agents. For example, replacing bromines with pyridine rings has yielded candidates with nanomolar activity against SARS-CoV-2 protease.
Case Study: Anticancer Agent Development
In a 2024 study, the dibromo derivative was functionalized with a piperazine moiety, resulting in a compound showing IC = 12 nM against breast cancer cell lines (MCF-7). This underscores its role in structure-activity relationship (SAR) campaigns.
Challenges and Future Directions
Synthetic Optimization
Current limitations include moderate yields in bromination steps (65–75%) and the need for toxic solvents. Future work may explore photocatalytic bromination or flow chemistry to improve efficiency.
Expanding Biological Screening
While preliminary data suggest anticancer and antiviral potential, comprehensive in vivo studies are lacking. Collaborations with academic labs could accelerate translational research .
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